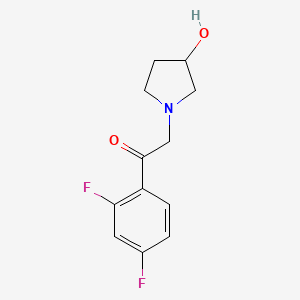
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
説明
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one includes a pyrrolidine ring, a five-membered nitrogen heterocycle . The molecule also contains a chlorine atom and a carbonyl group.科学的研究の応用
Catalytic Processes and Synthesis
One significant application of related compounds involves their use in catalytic processes. For instance, derivatives of similar chloro-hydroxypyrrolidin compounds have been utilized as ligands in the transfer hydrogenation of ketones, achieving high conversion rates. This illustrates the potential of these compounds in facilitating efficient chemical transformations in synthetic chemistry. The research highlighted the preparation of ionic compounds through reactions involving epichlorohydrin, which led to the synthesis of efficient catalysts for the transfer hydrogenation of various ketones, demonstrating conversions up to 99% (Aydemir et al., 2014).
Regioselective Synthesis
Another study focused on the regioselective synthesis of 1-alkyl-5-(indol-3-yl- and -2-yl)pyrrolidin-2-ones from available reagents, highlighting the chemical flexibility and utility of pyrrolidinone derivatives in constructing complex molecular architectures. This research underscores the compound's role in facilitating selective chemical transformations, opening pathways to novel synthetic routes (Sadovoy et al., 2011).
Polymer Synthesis
In polymer science, compounds related to 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one have been used in the synthesis of adhesive polymers. A study reported the synthesis of 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate, indicating the utility of chloro-hydroxypyrrolidin derivatives in creating materials with specific adhesive properties. This work demonstrates the application of these compounds in developing new materials with potential industrial applications (Moszner et al., 2006).
特性
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-5(8)7(11)9-3-2-6(10)4-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIVBRBNKWJPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



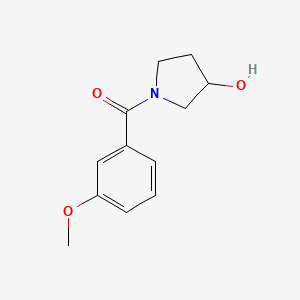
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468525.png)
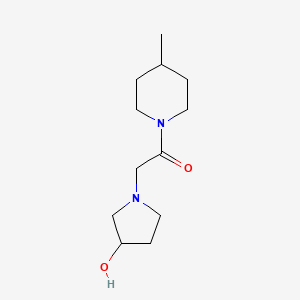
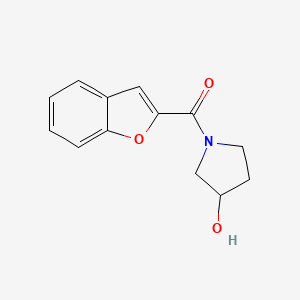
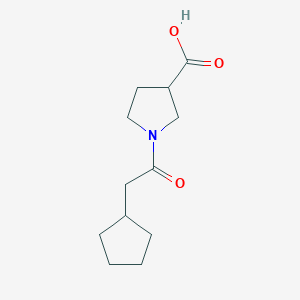

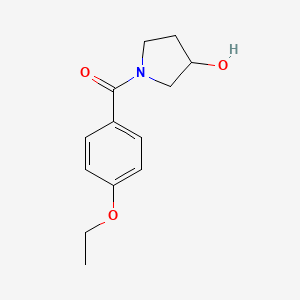
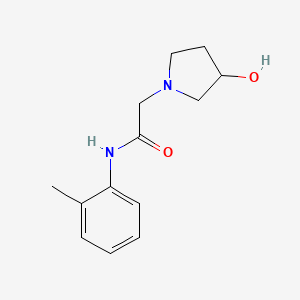
![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)


